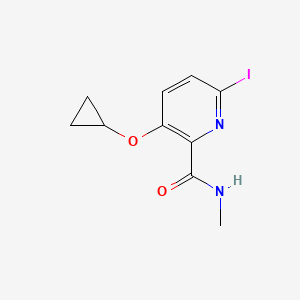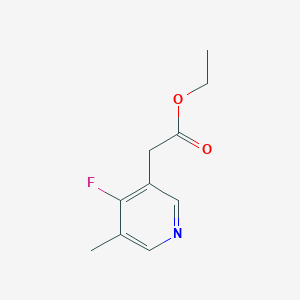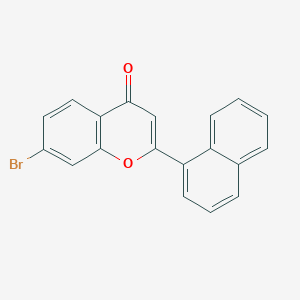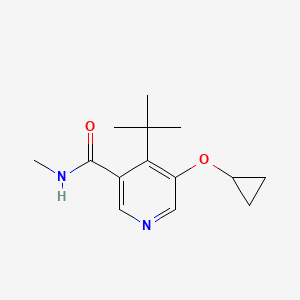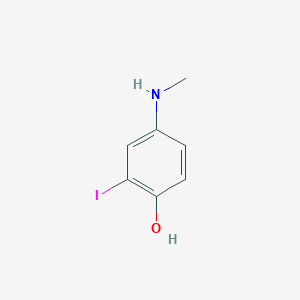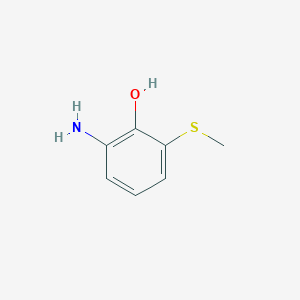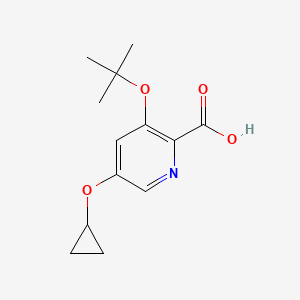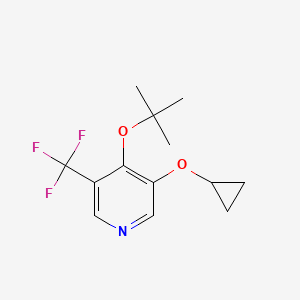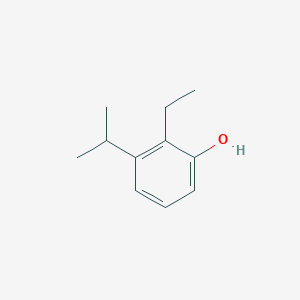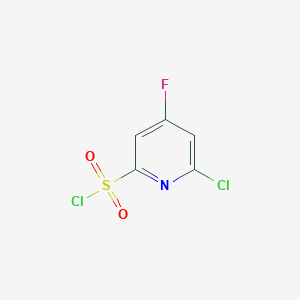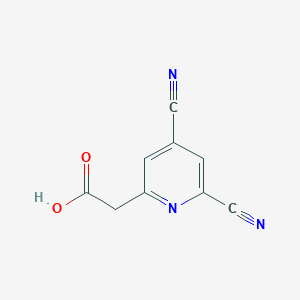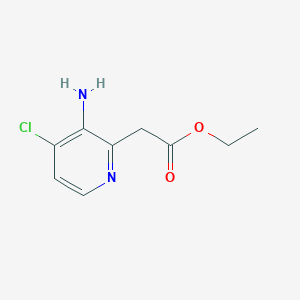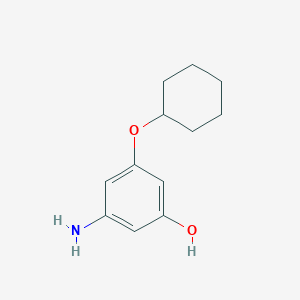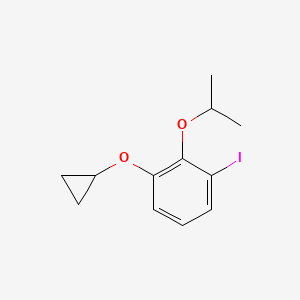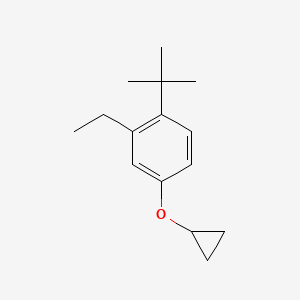
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene is an organic compound with the molecular formula C15H22O and a molecular weight of 218.33 g/mol . This compound is characterized by a tert-butyl group, a cyclopropoxy group, and an ethyl group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene involves several stepsThe reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research explores its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to modulate these targets, leading to changes in cellular functions and physiological responses .
Comparación Con Compuestos Similares
1-Tert-butyl-4-cyclopropoxy-2-ethylbenzene can be compared with other similar compounds, such as:
1-Tert-butyl-4-ethylbenzene: Lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
1-Tert-butyl-2,3,4,5-tetramethylbenzene: Contains additional methyl groups, which alter its steric and electronic characteristics.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical behavior.
Propiedades
Fórmula molecular |
C15H22O |
|---|---|
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
1-tert-butyl-4-cyclopropyloxy-2-ethylbenzene |
InChI |
InChI=1S/C15H22O/c1-5-11-10-13(16-12-6-7-12)8-9-14(11)15(2,3)4/h8-10,12H,5-7H2,1-4H3 |
Clave InChI |
TWSLKFZQCAROOM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OC2CC2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


